Isobornyl acetate

説明

Pichtosin is a natural product found in Lindera aggregata, Santolina villosa, and other organisms with data available.

作用機序

A possible explanation for the nephrotoxic effects in males but not females is the accumulation of alpha-2u-globulin, a protein in the male rat kidney that appears to lead to renal tubule tumor formation.

科学的研究の応用

Fragrance Industry

Isobornyl acetate is predominantly utilized in the fragrance industry due to its pleasing aroma, which resembles that of camphor with woody and balsamic notes. It serves multiple purposes:

- Fixative Agent : In perfumes and cosmetics, this compound acts as a fixative, enhancing the longevity of fragrances. Its ability to blend well with other aromatic compounds makes it valuable for creating complex scent profiles .

- Household Products : It is also found in air fresheners and other household products, contributing to a pleasant olfactory experience .

Table 1: Fragrance Applications of this compound

| Application Type | Description |

|---|---|

| Perfumes | Enhances and sustains fragrance longevity |

| Cosmetics | Acts as a fixative agent |

| Household Products | Adds pleasant floral and fruity ambiance |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that it exhibits activity against various microorganisms, including bacteria and fungi:

- Bacterial Inhibition : this compound has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. It inhibits bacterial growth and reduces virulence factors .

- Fungal Activity : It has demonstrated antifungal properties, notably against Candida albicans, suggesting potential applications in treating fungal infections .

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial effects of this compound, researchers found that it significantly inhibited the growth of MRSA at concentrations as low as 0.5%. This finding supports its potential use as an antimicrobial agent in clinical settings .

Agricultural Applications

This compound is also utilized in agriculture as an inert ingredient in pesticide formulations. Its role as a solvent in these products aids in effective delivery and application on crops .

Table 2: Agricultural Applications of this compound

| Application Type | Description |

|---|---|

| Pesticide Formulations | Serves as a solvent for agricultural products |

Synthesis and Catalysis

The synthesis of this compound from camphene has been extensively studied, focusing on optimizing catalytic processes:

- Catalytic Efficiency : Recent research has explored the use of composite catalysts like tartaric acid and boric acid to enhance the yield of this compound. Under optimal conditions, conversion rates of camphene to this compound reached up to 92.9% .

- Environmental Considerations : The synthesis methods developed are noted for their mild reaction conditions and high selectivity, making them environmentally friendly alternatives for industrial production .

Case Study: Catalytic Optimization

A study reported that using a composite catalyst resulted in improved selectivity for this compound production. The optimal catalyst combination achieved a remarkable selectivity rate of 95.3%, highlighting the importance of catalyst choice in industrial applications .

特性

CAS番号 |

17283-45-3 |

|---|---|

分子式 |

C12H20O2 |

分子量 |

196.29 g/mol |

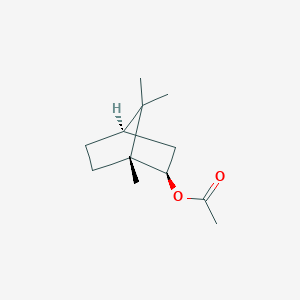

IUPAC名 |

[(1R,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate |

InChI |

InChI=1S/C12H20O2/c1-8(13)14-10-7-9-5-6-12(10,4)11(9,2)3/h9-10H,5-7H2,1-4H3/t9-,10-,12+/m1/s1 |

InChIキー |

KGEKLUUHTZCSIP-FOGDFJRCSA-N |

SMILES |

CC(=O)OC1CC2CCC1(C2(C)C)C |

異性体SMILES |

CC(=O)O[C@@H]1C[C@H]2CC[C@@]1(C2(C)C)C |

正規SMILES |

CC(=O)OC1CC2CCC1(C2(C)C)C |

沸点 |

220-224 °C |

Color/Form |

Colorless to very pale straw-colored liquid |

密度 |

0.978 at °C 0.979-0.984 |

引火点 |

190 °F (88 °C) /closed cup/ |

Key on ui other cas no. |

125-12-2 |

物理的記述 |

Liquid Colourless to very pale straw coloured liquid; Camphoraceous, piney, balsamic aroma |

賞味期限 |

Stable under recommended storage conditions. |

溶解性 |

In water 9.721 mg/L at 25 °C (est) Insoluble in water Soluble in most fixed oils and in mineral oil Soluble in alcohol, fixed oils; slightly soluble in propylene glycol In 70% alcohol, 1:3; slightly soluble in propylene glycol; insoluble in glycerin Soluble in most fixed oils; Slightly soluble in propylene glycol; Insoluble in water, glycerin Soluble (in ethanol) |

同義語 |

isobornyl acetate pichtosin |

蒸気圧 |

0.107 mm Hg at 25 °C (est) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。